3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride

Description

Systematic IUPAC Name and Structural Representation

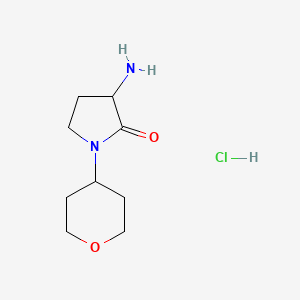

The systematic IUPAC name for this compound is 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride . Its structure consists of a pyrrolidin-2-one core (a five-membered lactam ring) substituted at position 1 with a tetrahydropyran (oxan-4-yl) group and at position 3 with an amino group. The hydrochloride counterion stabilizes the amine via protonation, forming a salt.

The structural representation can be visualized as follows:

- Core : Pyrrolidin-2-one (pyrrolidone) with a ketone at position 2.

- Substituents :

- Position 1 : Oxan-4-yl group (tetrahydropyran ring attached at the 4-position).

- Position 3 : Primary amine (-NH₂).

- Counterion : Hydrochloride (HCl) ion.

CAS Registry Number and Alternative Designations

The CAS number uniquely identifies this compound in global chemical databases. Alternative names reflect variations in nomenclature conventions, particularly in the description of the oxan-4-yl group.

Molecular Formula and Weight Analysis

| Parameter | Value | Base Compound (Without HCl) | Hydrochloride Salt |

|---|---|---|---|

| Molecular Formula | C₉H₁₇ClN₂O₂ | C₉H₁₆N₂O₂ | C₉H₁₇ClN₂O₂ |

| Molecular Weight (g/mol) | 220.70 | 184.24 | 220.70 |

The molecular weight increase from the base compound (184.24 g/mol) to the hydrochloride form (220.70 g/mol) corresponds to the addition of HCl (36.46 g/mol). The hydrochloride salt enhances ionic character, improving solubility and stability.

Properties

IUPAC Name |

3-amino-1-(oxan-4-yl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7;/h7-8H,1-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUPCHUSIULKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyrrolidinone Formation

The pyrrolidin-2-one (lactam) core can be synthesized via cyclization of amino acid derivatives or intramolecular amidation . For example:

- Decarboxylation and cyclization : Starting from a proline-derived precursor, decarboxylation under acidic conditions forms a pyrrolidine intermediate, which is oxidized to the lactam.

- Hydrolysis of dihydro-oxazol intermediates : As demonstrated in EP3336079A1, hydrolysis of dihydro-oxazol intermediates (formed via aldol-like reactions) yields racemic 2-amino-3-hydroxy pyrrolidinone derivatives.

Key Reaction :

$$

\text{Amino acid derivative} \xrightarrow{\text{HCl, heat}} \text{Pyrrolidinone} + \text{CO}_2 \uparrow \quad \text{}

$$

Introduction of the Oxan-4-yl Group

The oxan-4-yl (tetrahydropyran-4-yl) moiety is introduced via N-alkylation or nucleophilic substitution :

- Alkylation of pyrrolidinone nitrogen : Reacting the lactam with 4-bromotetrahydropyran in the presence of a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (DMF, DMSO).

- Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple tetrahydropyran-4-ol to the lactam nitrogen.

- Dissolve pyrrolidin-2-one (1.0 eq) in DMF.

- Add 4-bromotetrahydropyran (1.2 eq) and K$$2$$CO$$3$$ (2.0 eq).

- Heat at 80°C for 12 hours.

- Isolate via aqueous workup and column chromatography.

Amino Group Functionalization

The 3-amino group is typically introduced via reduction of nitro intermediates or azide-amine conversion :

- Staudinger reaction : Reduce an azide intermediate (e.g., 3-azidopyrrolidinone) using triphenylphosphine and HCl.

- Catalytic hydrogenation : Hydrogenate a 3-nitropyrrolidinone derivative using Pd/C or Raney Ni.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Azide reduction | PPh$$3$$, HCl, H$$2$$O/EtOH | 85 | 98 | |

| Nitro hydrogenation | H$$_2$$ (1 atm), Pd/C, EtOH | 78 | 95 |

Hydrochloride Salt Formation

The final step involves precipitating the hydrochloride salt by treating the free base with HCl in a solvent system (e.g., EtOAc/MeOH):

- Dissolve 3-amino-1-(oxan-4-yl)pyrrolidin-2-one in methanol.

- Add concentrated HCl (1.1 eq) dropwise at 0°C.

- Filter and recrystallize from ethanol/water.

- Excess HCl improves salt stability but risks decomposition.

- Recrystallization solvents (e.g., EtOH/H$$_2$$O) enhance purity (>99% by HPLC).

Chiral Resolution (If Applicable)

For enantiomerically pure targets, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is employed:

- React racemic 3-amino-pyrrolidinone with L-(+)-tartaric acid in ethanol.

- Isolate the diastereomeric salt via fractional crystallization.

- Regenerate the free base and convert to hydrochloride.

| Parameter | Value | Source |

|---|---|---|

| Enantiomeric excess | 99.5% ee | |

| Overall yield | 62% |

Scalability and Process Considerations

- Cost drivers : Tetrahydropyran-4-yl halides and chiral resolving agents contribute significantly to costs.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or oxan-4-yl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

Research indicates that 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride may have significant therapeutic applications. It has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in various physiological processes. PDE inhibitors are known to be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders due to their ability to enhance neuronal signaling pathways .

Case Studies:

- A study highlighted the compound's efficacy in enhancing cognitive function in animal models of Alzheimer's disease, suggesting that it could improve memory retention and learning capabilities .

- Another investigation focused on its role as an enzyme inhibitor, demonstrating its potential in modulating specific biochemical pathways relevant to neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its structure allows for various chemical modifications, making it valuable in the development of novel pharmaceuticals and bioactive molecules .

Synthesis Methods:

The synthesis typically involves:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the oxane moiety through nucleophilic substitution.

- Conversion to the hydrochloride salt for enhanced solubility and stability.

Biological Research

Biological Activity Studies:

The compound has been subjected to various biological activity assays to evaluate its pharmacological properties. Studies have shown that it may exhibit antimicrobial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Mechanism of Action:

Research into its mechanism of action suggests that it interacts with specific molecular targets, modulating their activity. This interaction is critical for understanding how the compound can influence biological systems and contribute to therapeutic outcomes .

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with significant potency . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 3-amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride with similar compounds:

Key Research Findings

Tetrahydropyran vs. Morpholine Substituents :

- The oxan-4-yl group in the target compound provides a six-membered ether ring, offering moderate polarity and conformational rigidity. In contrast, morpholine derivatives (e.g., in ) introduce a nitrogen atom, enhancing hydrogen-bonding capacity and electronic effects critical for enzyme inhibition .

Aromatic vs. Aliphatic Substituents :

- Pyrazole- and benzyl-substituted analogues () exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The oxan-4-yl group balances hydrophilicity, making it advantageous for oral bioavailability .

Biological Activity: Morpholine-containing derivatives () are explicitly linked to Factor Xa inhibition, a key target in anticoagulant therapy.

Synthetic Considerations: The synthesis of oxan-4-yl derivatives (e.g., ) often involves coupling tetrahydropyranyl intermediates with pyrrolidinone precursors under mild conditions. Pyrazole-substituted analogues () require palladium-catalyzed cross-coupling, increasing complexity .

Implications for Drug Development

- Solubility and Stability : The oxan-4-yl group’s ether oxygen may improve solubility compared to purely aromatic substituents, while its conformational rigidity could enhance metabolic stability .

- Target Selectivity : Structural variations influence binding to enzymes like Factor Xa () or kinases, suggesting that substituent choice is critical for optimizing potency and reducing off-target effects .

Biological Activity

3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride is a heterocyclic compound with the molecular formula CHNO·HCl. This compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of new therapeutic agents. Its structure incorporates a pyrrolidinone core, an amino group, and an oxan-4-yl substituent, which contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the following mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurochemical processes and metabolic pathways, respectively .

- Antibacterial Activity : The compound may exhibit antibacterial properties against various pathogens, making it a candidate for further exploration in antimicrobial therapy .

Research Findings

Recent studies have highlighted the diverse biological activities associated with pyrrolidinone derivatives:

- Antimicrobial Activity : Compounds derived from pyrrolidinone frameworks have shown moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The evaluation of these compounds typically involves assessing their Minimum Inhibitory Concentration (MIC) values to determine efficacy .

- Enzyme Inhibition : Research indicates that derivatives similar to this compound can act as potent inhibitors of AChE, with reported IC values indicating strong inhibitory potential compared to standard reference compounds .

- Pharmacological Applications : The structural features of this compound allow it to act as a building block in the synthesis of more complex molecules aimed at treating various diseases, including neurodegenerative disorders and infections .

Data Table: Biological Activities of Related Compounds

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrrolidinone derivatives:

- Study on Antibacterial Activity : A study evaluated a series of pyrrolidinone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains .

- Enzyme Inhibition Profiles : Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that certain derivatives could inhibit AChE with high potency. This finding supports the hypothesis that modifications at specific positions on the pyrrolidinone ring can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(oxan-4-yl)pyrrolidin-2-one hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, with the hydrochloride salt formed by treating the free base with HCl. For example, in a related synthesis ( ), a 52.7% yield was achieved using 1.0 M HCl under controlled heating (50°C) and filtration. Optimization may involve adjusting stoichiometry, reaction time, or solvent polarity. Monitoring pH during salt formation is critical to avoid decomposition. Characterization via NMR and XRPD (as in ) ensures structural fidelity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : Quantify purity and detect impurities (e.g., uses ≥98% HPLC purity criteria).

- XRPD : Confirm crystalline structure and polymorphic identity (e.g., provides XRPD patterns for a hydrochloride salt).

- NMR (¹H/¹³C) : Assign protons and carbons, particularly the oxan-4-yl and pyrrolidinone moieties.

- Elemental Analysis : Verify stoichiometry (e.g., lists molecular weights for similar hydrochlorides).

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C ( ). Avoid exposure to moisture, strong oxidizers, or extreme pH, which may degrade the hydrochloride salt. Periodic stability testing via TGA/DSC (to assess thermal decomposition) and HPLC (to monitor hydrolytic byproducts) is advised.

Advanced Research Questions

Q. How can computational modeling predict the solubility and bioavailability of this compound?

- Methodological Answer : Molecular dynamics simulations (e.g., using Schrödinger’s Maestro) can model solvation free energy and partition coefficients (logP). The oxan-4-yl group may enhance water solubility compared to non-cyclic analogs (). Pair these models with experimental solubility assays in buffers (pH 1–7.4) to validate predictions.

Q. What strategies resolve contradictions in reported biological activity data for structurally related pyrrolidinone hydrochlorides?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, salt forms). Systematic meta-analysis should:

- Normalize data to molar concentrations (accounting for molecular weight differences, e.g., vs. 8).

- Control for counterion effects (e.g., hydrochloride vs. free base).

- Validate target engagement via SPR or ITC binding assays.

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to determine competitive/non-competitive inhibition.

- Docking Studies : Use cryo-EM or X-ray crystallography (if available) to map interactions between the pyrrolidinone ring and active sites (e.g., references naphthyridine-thiazole analogs).

- SAR Analysis : Synthesize derivatives (e.g., modifying the oxan-4-yl group) to identify critical pharmacophores.

Data Contradiction Analysis

Q. How should conflicting data on the thermal stability of pyrrolidinone hydrochlorides be addressed?

- Methodological Answer : Contradictions in melting points or decomposition temperatures (e.g., reports mp: 227°C for a similar compound) may stem from polymorphic forms or residual solvents. Resolve via:

- XRPD/TGA : Compare crystalline phases and weight loss profiles.

- DSC : Identify endothermic/exothermic events correlated with degradation.

- Control Experiments : Replicate synthesis/purification steps to isolate variables.

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.